![molecular formula C10H15N3S B6634762 N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)
N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine
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Overview
Description
N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes, leading to their inhibition. This inhibition could be responsible for the compound's antiproliferative activity and potential therapeutic applications.
Biochemical and Physiological Effects:
N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These effects could be responsible for the compound's potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine is its potential as a candidate for cancer therapy. Its antiproliferative activity against cancer cells in vitro makes it a promising compound for further research. However, its limitations include its low solubility in water, which could affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for the research of N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine. One direction is to further investigate its potential as a cancer therapy. Studies could focus on its efficacy in vivo and its potential side effects. Another direction is to explore its potential as an inhibitor of other enzymes and proteins, which could lead to the development of new drugs for the treatment of various diseases. Additionally, research could focus on improving the compound's solubility and bioavailability, which could increase its potential for use in vivo.
Conclusion:
In conclusion, N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis of N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine has been reported in various studies. One of the most commonly used methods involves the reaction of 1-methylsulfanylcyclobutane-1-carbaldehyde with 2-aminopyrimidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield. Other methods include the use of different starting materials and catalysts.
Scientific Research Applications
N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine has potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been reported to exhibit antiproliferative activity against cancer cells in vitro, making it a potential candidate for cancer therapy. It has also been shown to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-14-10(4-2-5-10)8-13-9-11-6-3-7-12-9/h3,6-7H,2,4-5,8H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNZHAIJRJZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)CNC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine |
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